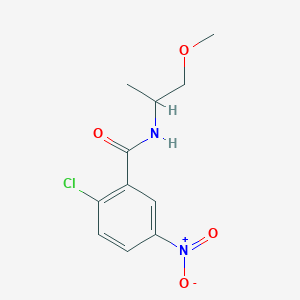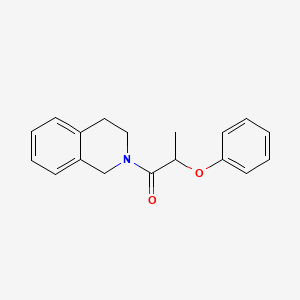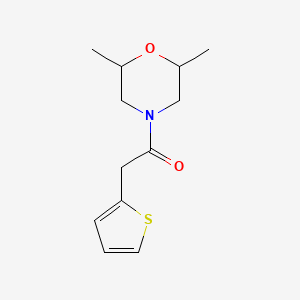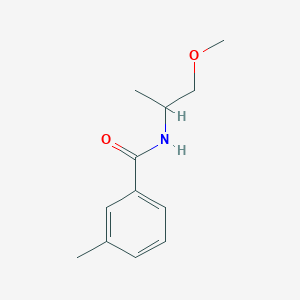
2-chloro-N-(2-methoxy-1-methylethyl)-5-nitrobenzamide
Übersicht
Beschreibung
2-chloro-N-(2-methoxy-1-methylethyl)-5-nitrobenzamide, also known as TPN-171, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound has been shown to have a high affinity for the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. Inhibition of PARP has been shown to sensitize cancer cells to DNA-damaging agents, making TPN-171 a promising candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-methoxy-1-methylethyl)-5-nitrobenzamide involves the inhibition of PARP, an enzyme that plays a critical role in DNA repair. PARP is activated in response to DNA damage and catalyzes the formation of poly(ADP-ribose) chains on itself and other target proteins. This process recruits other DNA repair proteins to the site of damage, ultimately leading to DNA repair. Inhibition of PARP prevents the repair of DNA damage, leading to the accumulation of DNA damage and ultimately resulting in cell death.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, this compound has also been studied for its biochemical and physiological effects. This compound has been shown to have a high selectivity for PARP-1 and PARP-2, the two most abundant isoforms of PARP. This selectivity is important as it reduces the potential for off-target effects. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(2-methoxy-1-methylethyl)-5-nitrobenzamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for PARP-1 and PARP-2, which reduces the potential for off-target effects. This compound also has a favorable pharmacokinetic profile, making it suitable for in vivo studies. One limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings. Another limitation is the potential for resistance to develop over time, which is a common issue with targeted therapies.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(2-methoxy-1-methylethyl)-5-nitrobenzamide. One area of interest is the development of combination therapies that include this compound. This could involve combining this compound with other PARP inhibitors or with other DNA-damaging agents. Another area of interest is the identification of biomarkers that could predict response to this compound. This could help to identify patients who are most likely to benefit from treatment with this compound. Finally, there is a need for further research on the potential long-term side effects of this compound, particularly in the context of combination therapy.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-methoxy-1-methylethyl)-5-nitrobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, this compound has been shown to enhance the efficacy of DNA-damaging agents such as radiation and chemotherapy in cancer cells. This is due to the fact that inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. This compound has also been shown to have a synergistic effect with other PARP inhibitors, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
2-chloro-N-(1-methoxypropan-2-yl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-7(6-18-2)13-11(15)9-5-8(14(16)17)3-4-10(9)12/h3-5,7H,6H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGPSAXDGUQXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(4-bromophenyl)-3-oxopropyl]threonine](/img/structure/B3954728.png)
![ethyl 4-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoate](/img/structure/B3954731.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3954755.png)
![5-{3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954761.png)
![1-isopropyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B3954763.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B3954767.png)


![2-[3-(2-thienylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]nicotinonitrile](/img/structure/B3954807.png)


![1-[(4-bromophenyl)acetyl]-3,5-dimethylpiperidine](/img/structure/B3954829.png)